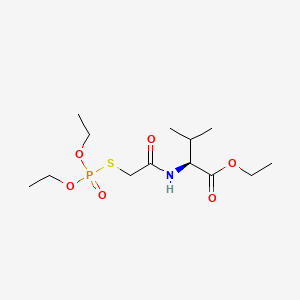
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is a complex organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester typically involves the reaction of an acid chloride with an alkali metal salt of a thiol. One common method is the reaction of diethoxyphosphinyl chloride with the sodium salt of thioacetic acid, followed by the addition of L-valine ethyl ester. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine ethyl ester (NACET): A similar compound with enhanced bioavailability and antioxidant properties.
N-Acetyl-L-tryptophan: Known for its radioprotective effects and modulation of oxidative stress
Uniqueness
N-(((Diethoxyphosphinyl)thio)acetyl)-L-valine ethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
特性
CAS番号 |
73175-11-8 |
|---|---|
分子式 |
C13H26NO6PS |
分子量 |
355.39 g/mol |
IUPAC名 |
ethyl (2S)-2-[(2-diethoxyphosphorylsulfanylacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H26NO6PS/c1-6-18-13(16)12(10(4)5)14-11(15)9-22-21(17,19-7-2)20-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1 |
InChIキー |
XRTYAJJFXDKTML-LBPRGKRZSA-N |
異性体SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=O)(OCC)OCC |
正規SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


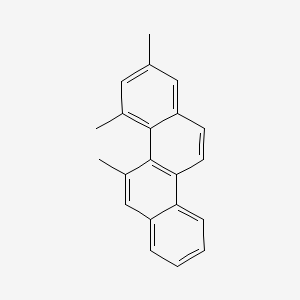
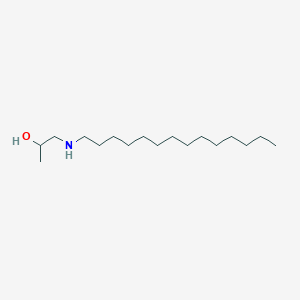
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
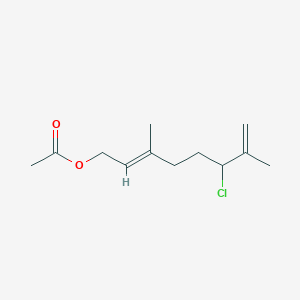
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
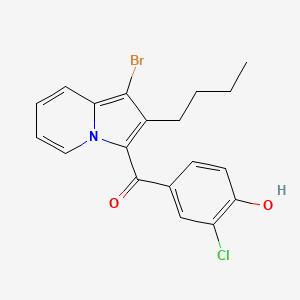
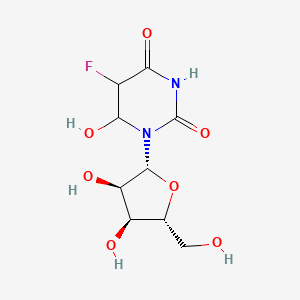
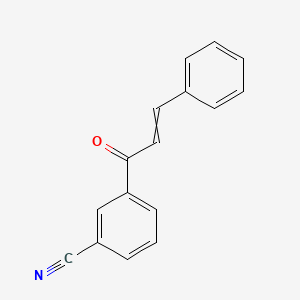
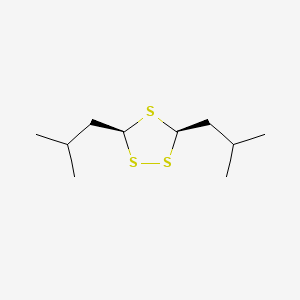
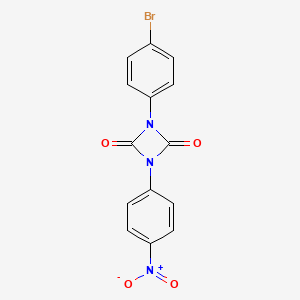
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
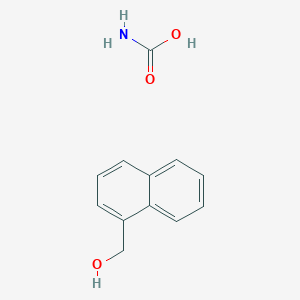
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
